2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid
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Overview
Description
2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is an organic compound with the molecular formula C10H12O3 It is characterized by a phenyl ring substituted with a hydroxymethyl group and a methyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid typically involves the reaction of 4-(Hydroxymethyl)-3-methylbenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of advanced organic synthesis techniques. These methods are designed to maximize efficiency and minimize costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-[4-(Carboxymethyl)-3-methylphenyl]acetic acid.
Reduction: 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid involves its interaction with specific molecular targets. The hydroxymethyl and acetic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-(Hydroxymethyl)phenylacetic acid
- 3-Methylphenylacetic acid
- 4-Methylphenylacetic acid
Comparison: 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This combination of functional groups allows for distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group can participate in additional hydrogen bonding interactions, enhancing its potential as a pharmaceutical agent.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-3-methylphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4,11H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFLRCXABZLGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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